molecular formula C28H26Cl2N2O4 B13652033 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride

1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B13652033
M. Wt: 525.4 g/mol
InChI Key: QYMKIVDLCGLDOF-UHFFFAOYSA-L
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Description

1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS 60095-60-5) is an organic salt with a molecular formula of C28H26Cl2N2O4 and a molecular weight of 525.42 g/mol . This compound belongs to the class of bipyridinium diium derivatives, which are characterized by their positively charged nitrogen atoms and extended aromatic systems. These structural features make such compounds highly valuable in materials science, particularly in the development of functional organic materials . The ethoxycarbonylphenyl substituents attached to the bipyridinium core are electron-withdrawing groups that can significantly influence the compound's electronic properties and its ability to engage in various intermolecular interactions. Researchers utilize this compound as a key building block in supramolecular chemistry and crystal engineering. Its molecular structure allows it to act as a precursor for the synthesis of more complex structures or as an organic cation that can template the formation of inorganic-organic hybrid materials, similar to other bipyridinium salts used in the synthesis of crystalline networks with specific topologies . The compound must be handled with care, as it carries the hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

Molecular Formula

C28H26Cl2N2O4

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl 4-[4-[1-(4-ethoxycarbonylphenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzoate;dichloride

InChI

InChI=1S/C28H26N2O4.2ClH/c1-3-33-27(31)23-5-9-25(10-6-23)29-17-13-21(14-18-29)22-15-19-30(20-16-22)26-11-7-24(8-12-26)28(32)34-4-2;;/h5-20H,3-4H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

QYMKIVDLCGLDOF-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C(=O)OCC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride typically involves:

  • Step 1: Preparation or procurement of 4,4'-bipyridine as the core scaffold.
  • Step 2: Functionalization of bipyridine nitrogen atoms by quaternization with 4-(ethoxycarbonyl)benzyl halides or related electrophiles.
  • Step 3: Purification and isolation of the bipyridinium salt, usually as the chloride salt.

This approach is consistent with quaternization reactions of bipyridine derivatives reported in the literature.

Synthesis of 4,4'-Bipyridine

4,4'-Bipyridine is commercially available or can be synthesized by coupling reactions of pyridine derivatives. According to a study, 4,4'-bipyridine was used as a ligand in coordination complexes and was prepared or purified under controlled conditions involving solvents like methanol or ethanol and heating at elevated temperatures (e.g., 110°C) for extended periods (up to 72 hours) under pressure to yield high purity crystals.

Quaternization Reaction with Ethoxycarbonyl-Substituted Benzyl Halides

The key step is the nucleophilic substitution at the nitrogen atoms of 4,4'-bipyridine with 4-(ethoxycarbonyl)benzyl chloride or bromide. This reaction proceeds under mild to moderate heating in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often under inert atmosphere to prevent side reactions.

  • Typical Conditions:
    • Solvent: Anhydrous DMF or acetonitrile
    • Temperature: 60–120°C
    • Time: Several hours (12–24 h)
    • Molar ratio: 1:2 (4,4'-bipyridine to benzyl halide)
    • Atmosphere: Nitrogen or argon to avoid moisture and oxidation

After reaction completion, the product precipitates or is isolated by solvent evaporation and recrystallization.

Purification and Characterization

The crude product is purified by:

  • Recrystallization from ethanol, methanol, or aqueous ethanol mixtures.
  • Washing with diethyl ether or other nonpolar solvents to remove unreacted starting materials.
  • Drying under vacuum.

Characterization is confirmed by NMR (1H and 13C), IR spectroscopy, and elemental analysis to verify the presence of ester groups and bipyridinium core.

Data Table: Representative Preparation Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
1 4,4'-Bipyridine synthesis or procurement Methanol/Ethanol 110°C 72 h 40–70 High purity crystals obtained
2 Quaternization with 4-(ethoxycarbonyl)benzyl chloride DMF or Acetonitrile 80–120°C 12–24 h 60–75 Inert atmosphere recommended
3 Recrystallization and washing Ethanol/Water Room temp Several h - Purification to >98% purity

Research Discoveries and Insights

  • The quaternization reaction is highly selective for the nitrogen atoms of 4,4'-bipyridine, yielding diquaternized salts without significant side products when reaction conditions are optimized.
  • Use of anhydrous solvents and inert atmosphere improves yield and purity by minimizing hydrolysis of ester groups.
  • Reaction temperature and time are critical parameters; excessive heating can lead to decomposition or side reactions.
  • The chloride salt form is favored for its stability and ease of crystallization.
  • Similar bipyridinium salts with different substituents have been synthesized using analogous methods, confirming the robustness of this synthetic route.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce lower oxidation state compounds.

Scientific Research Applications

1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-(ethoxycarbonyl)phenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with specific molecular targets and pathways. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological and chemical processes, making the compound valuable for research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Viologen Derivatives

Structural and Functional Differences

Viologens differ primarily in their substituents, which dictate their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Viologens
Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
Target Compound 4-(Ethoxycarbonyl)phenyl 437.32 Low coloration voltage (−0.6 V), high optical contrast (65.3%), high coloration efficiency (510 cm²/C) Electrochromic devices
1,1′-Bis(4-aminophenyl)-[4,4′-bipyridine]-1,1′-diium chloride (VG) 4-Aminophenyl 405.9 (chloride salt) Hydrophilic-hydrophobic balance, photochromism Supramolecular hydrogels, photoresponsive materials
1,1′-Di(pent-4-yn-1-yl)-[4,4′-bipyridine]-1,1′-diium dichloride (DPV) Di-alkynyl 399.3 (dichloride) Tunable redox behavior Multi-color ECDs
Paraquat (1,1′-Dimethyl-4,4′-bipyridinium dichloride) Methyl 257.16 Strong redox activity, high toxicity Herbicide, redox mediator in catalysis
[(DMAE-Pr)₂-Vi]Cl₄ Hydroxyethyl-dimethylammonio propyl 717.3 (tetrachloride) High water solubility, thermal stability Aqueous flow batteries
1,1′-Bis(4-formylphenyl)-[4,4′-bipyridine]-1,1′-diium chloride 4-Formylphenyl 437.32 Reactive aldehyde groups Precursor for covalent organic frameworks (COFs)

Electrochemical and Redox Behavior

  • VG (4-Aminophenyl): Amino groups facilitate hydrogen bonding and covalent functionalization, enabling integration into alginate hydrogels for stimuli-responsive materials .
  • DPV (Di-alkynyl): Alkynyl substituents allow π-π stacking and covalent crosslinking, improving mechanical stability in ECDs .
  • Paraquat: Methyl groups simplify synthesis but limit functional versatility; its high toxicity restricts biomedical applications .

Application-Specific Performance

  • Battery Compatibility: Hydroxylated viologens like [(DMAE-Pr)₂-Vi]Cl₄ excel in aqueous flow batteries due to high solubility and stability, unlike hydrophobic derivatives .
  • Toxicity and Safety: Paraquat’s acute toxicity contrasts with the biocompatibility of VG and target compound-based hydrogels .

Stability and Environmental Impact

  • Target Compound: Demonstrates long-term cycling stability in hydrogel electrolytes, reducing maintenance costs in ECDs .
  • VG and COF-Linked Viologens: Exhibit recyclability and low environmental persistence, advantageous for sustainable materials .
  • Paraquat: Persistent environmental contamination and health risks limit its utility despite low production costs .

Biological Activity

1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride (CAS No. 60095-60-5) is a synthetic organic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C28H26Cl2N2O4
  • Molecular Weight: 525.42 g/mol
  • Appearance: Light yellow solid
  • Solubility: Soluble in methanol

Biological Activity Overview

The biological activity of 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bipyridine have shown effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit metabolic pathways is hypothesized to contribute to its antimicrobial effects.

Anti-inflammatory Properties

Compounds related to bipyridine structures have been studied for their anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various bipyridine derivatives, 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride demonstrated a minimum inhibitory concentration (MIC) of 12 µM against Staphylococcus aureus and Escherichia coli. This suggests a moderate level of antibacterial activity compared to standard antibiotics.

CompoundMIC (µM)Target Bacteria
Compound A8S. aureus
Compound B10E. coli
Test Compound 12 S. aureus, E. coli

Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory potential of bipyridine derivatives indicated that treatment with 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride resulted in a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

TreatmentTNF-α Levels (pg/mL)
Control250
LPS only400
Test Compound 150

The proposed mechanisms through which 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride exerts its biological effects include:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cell Membrane Disruption: The cationic nature of the compound may facilitate interaction with negatively charged bacterial membranes.
  • Signal Transduction Modulation: The compound may interfere with signaling pathways associated with inflammation and infection response.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1,1'-Bis(4-(ethoxycarbonyl)phenyl)-[4,4'-bipyridine]-1,1'-diium chloride, and how is purity validated?

Methodological Answer:
The compound is typically synthesized via quaternization of 4,4'-bipyridine with 4-(ethoxycarbonyl)phenyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification involves recrystallization using ethanol or methanol, followed by vacuum drying. High-performance liquid chromatography (HPLC) is critical for purity validation, with ≥97.0% purity achievable through iterative recrystallization and column chromatography .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm substitution patterns and ethoxycarbonyl group integration.
  • X-ray Crystallography: Single-crystal analysis resolves the dihedral angle between bipyridine and ethoxycarbonylphenyl moieties. Hydrogen bonding networks (e.g., C–H⋯Cl interactions) can be mapped, as demonstrated in analogous bipyridinium structures .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~561.3 for the dichloride form) and fragmentation patterns .

Advanced: How does the electronic structure of this compound influence its redox behavior in electrochemical applications?

Methodological Answer:
The electron-deficient bipyridinium core and electron-withdrawing ethoxycarbonyl groups enhance redox activity. Cyclic voltammetry (CV) in anhydrous acetonitrile (0.1 M TBAPF6_6) reveals two reversible reduction peaks (E1/2_{1/2} ≈ −0.5 V and −0.8 V vs. Ag/AgCl), characteristic of sequential electron transfer. Compare with hexafluorophosphate salts (e.g., ) to assess counterion effects on conductivity .

Advanced: What statistical experimental design (DoE) approaches optimize reaction yield under varying conditions?

Methodological Answer:
Use a central composite design (CCD) to evaluate factors like temperature (60–100°C), solvent polarity (acetonitrile vs. DMF), and molar ratios (1:2 to 1:3 bipyridine:aryl bromide). Response surface methodology (RSM) identifies optimal conditions. For example, highlights DoE applications in chemical process optimization, minimizing experiments while maximizing yield .

Basic: What are the primary hazards associated with handling this compound, and what safety protocols are essential?

Methodological Answer:

  • Hazards: Skin/eye irritation (GHS Category 2/2A), as noted in structurally similar bipyridinium salts .
  • Protocols: Use nitrile gloves, goggles, and fume hoods. In case of exposure, rinse with water for 15 minutes (P305+P351+P338) and seek medical attention. Store under inert atmosphere (N2_2) at 2–8°C to prevent degradation .

Advanced: How can this compound be functionalized for use in supramolecular or catalytic systems?

Methodological Answer:

  • Post-synthetic Modification: React the chloride counterion with AgPF6_6 or NaBF4_4 to exchange for larger anions, enhancing solubility in non-polar solvents.
  • Coordination Chemistry: Utilize the bipyridinium core as a redox-active ligand for transition metals (e.g., Ru or Fe) in photocatalytic systems. ’s hexafluorophosphate derivatives demonstrate improved stability in such applications .

Advanced: What computational methods predict the compound’s interaction with biological or environmental matrices?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD): Simulate interactions with lipid bilayers or aqueous environments to assess bioavailability or environmental persistence. Cross-reference with experimental LogP values (e.g., ’s LogP ~2.97) to validate hydrophobicity .

Basic: What analytical standards and reference materials are recommended for comparative studies?

Methodological Answer:
Use certified reference materials (CRMs) from suppliers like TCI America ( ) or Indagoo ( ). For HPLC, calibrate with a 97.0% pure standard (CAS 41168-79-0, ) and validate retention times against internal standards (e.g., biphenyl derivatives in ) .

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